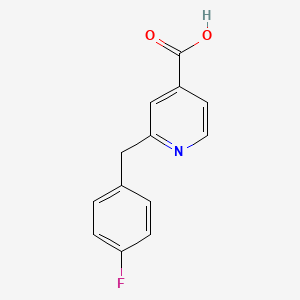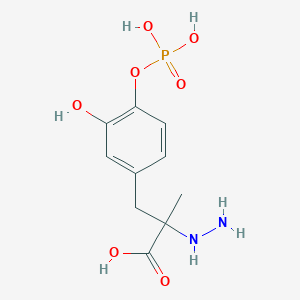
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an azido group, a carbamoyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the azido group through a diazotransfer reaction. This can be achieved using reagents such as fluorosulfuryl azide (FSO2N3) under controlled conditions . The carbamoyl group can be introduced via carbamoylation reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the diazotransfer reaction and large-scale esterification processes. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or hydrogenation catalysts.
Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution: Cu(I) catalysts, phosphines, and alkynes.
Reduction: Triphenylphosphine, hydrogen gas, and palladium catalysts.
Cycloaddition: Alkynes, Cu(I) catalysts, and appropriate solvents.
Major Products
Substitution: Formation of triazoles or amines.
Reduction: Conversion to amines.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes . The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
α-Azido Ketones: These compounds share the azido functional group and are used in similar synthetic applications.
2-Azidobenzaldehyde Derivatives: These compounds are used in the synthesis of quinoline derivatives and share similar reactivity with azido groups.
Uniqueness
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its stereochemistry also adds to its uniqueness, providing specific interactions in biological and chemical systems.
Properties
Molecular Formula |
C10H17N5O3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)15-5-6(13-14-12)4-7(15)8(11)16/h6-7H,4-5H2,1-3H3,(H2,11,16)/t6-,7-/m0/s1 |
InChI Key |
KGTPACVAMZHJNG-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)


![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
